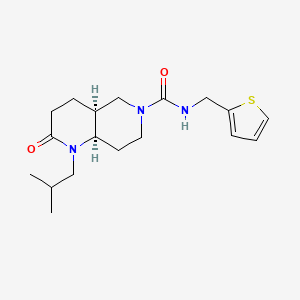![molecular formula C18H28N2O2 B5307587 4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B5307587.png)
4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide, also known as MMPP, is a synthetic compound with potential applications in scientific research. MMPP is a member of the benzamide class of compounds and has a molecular weight of 324.45 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide acts as a partial agonist of dopamine receptors, particularly the D2 receptor. This compound binds to the receptor and modulates its activity, leading to changes in downstream signaling pathways. This compound has been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the brain. This compound has been shown to increase dopamine release in the striatum, leading to changes in reward and motivation. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, this compound has been shown to have antipsychotic effects, reducing symptoms in animal models of schizophrenia.
実験室実験の利点と制限
4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has several advantages for use in lab experiments. This compound has a high affinity for the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, this compound has been shown to have anxiolytic and antipsychotic effects, making it a potential tool for studying anxiety and schizophrenia. However, limitations of this compound include its potential for off-target effects and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide. One potential direction is to further study the mechanism of action of this compound, particularly its downstream signaling pathways. Additionally, this compound could be studied for its potential therapeutic applications in anxiety and schizophrenia. Further studies could also investigate the potential for this compound to be used as a tool for studying other dopamine receptors and their role in various physiological and pathological processes. Overall, this compound has potential for use in scientific research and further studies are needed to fully understand its applications.
合成法
4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide can be synthesized using various methods, including the reaction of 4-methoxy-3-methylbenzoic acid with 1-bromo-3-chloropropane followed by reaction with 4-methylpiperidine and subsequent reaction with ammonium hydroxide. Another method involves the reaction of 4-methoxy-3-methylbenzoic acid with 1-bromo-3-chloropropane followed by reaction with 4-methylpiperidine and subsequent reaction with sodium hydroxide.
科学的研究の応用
4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has potential applications in scientific research, particularly in the study of dopamine receptors. This compound has been studied for its ability to bind to dopamine receptors and modulate their activity. This compound has been shown to have a higher affinity for the dopamine D2 receptor compared to other dopamine receptors, making it a potential tool for studying the role of the D2 receptor in various physiological and pathological processes.
特性
IUPAC Name |
4-methoxy-3-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-7-11-20(12-8-14)10-4-9-19-18(21)16-5-6-17(22-3)15(2)13-16/h5-6,13-14H,4,7-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPCTSPEFJMLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethoxymethyl)-N-methyl-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5307510.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)acrylonitrile](/img/structure/B5307516.png)
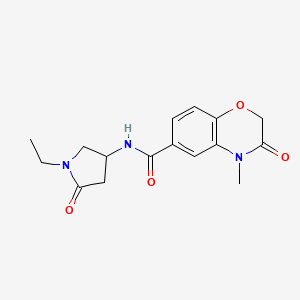
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B5307526.png)
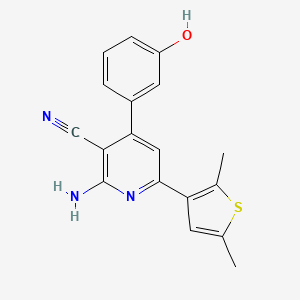
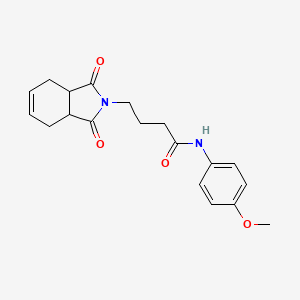
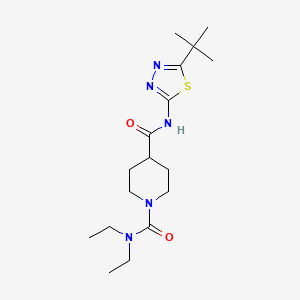
![3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5307555.png)
![2-butyl-5-imino-6-{4-[(2-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5307560.png)
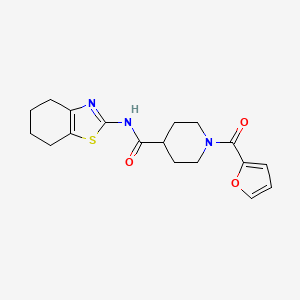
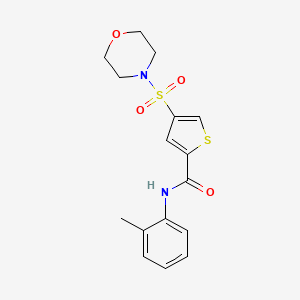
![2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B5307582.png)

